molecular formula C8H11F5O4S B2412502 [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate CAS No. 2416231-35-9

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate

Cat. No.: B2412502
CAS No.: 2416231-35-9
M. Wt: 298.22
InChI Key: YOGDMDNHGZQHOG-UHFFFAOYSA-N
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Description

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F5O4S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a difluoroethyl moiety, further connected to an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting product is purified through distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control. The product is then subjected to rigorous purification processes, including distillation and chromatography, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the compound under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.

Major Products Formed

    Nucleophilic substitution: Substituted products with the nucleophile replacing the trifluoromethanesulfonate group.

    Oxidation: Oxidized products with the difluoroethyl group converted to corresponding carbonyl compounds.

    Reduction: Reduced products with the difluoroethyl group converted to corresponding alcohols.

    Hydrolysis: Alcohol and trifluoromethanesulfonic acid.

Scientific Research Applications

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This facilitates the attack by nucleophiles, leading to the formation of substituted products. The difluoroethyl group can also participate in various reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethyl trifluoromethanesulfonate
  • 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethyl trifluoromethanesulfonate
  • 2,2-Difluoro-2-(oxan-4-yl)ethyl methanesulfonate

Uniqueness

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate is unique due to the presence of both difluoroethyl and oxan-4-yl groups, which impart distinct reactivity and properties. The combination of these groups with the trifluoromethanesulfonate moiety makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

[2,2-difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F5O4S/c9-7(10,6-1-3-16-4-2-6)5-17-18(14,15)8(11,12)13/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGDMDNHGZQHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(COS(=O)(=O)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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